N-Butyl-4-(4-butylaminophenyl)aniline
Description
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FI2N2O3S/c16-10-4-2-1-3-8(10)13(21)20-15(24)19-12-9(14(22)23)5-7(17)6-11(12)18/h1-6H,(H,22,23)(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTPIOGUDLPKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FI2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(4-butylaminophenyl)aniline typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluoroaniline with formic acid to form 2-fluorophenylformamide. This intermediate is then reacted with carbon disulfide and iodine to introduce the thioyl and iodobenzoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-(4-butylaminophenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
Scientific Research Applications
One of the prominent applications of N-Butyl-4-(4-butylaminophenyl)aniline is in the field of medicinal chemistry. Research indicates that compounds with similar structures exhibit significant biological activities, including anti-cancer and anti-inflammatory properties.
Case Study: Anticancer Activity
A study investigated the effects of N-butyl derivatives on various cancer cell lines. It was found that these compounds could inhibit cell proliferation through mechanisms involving apoptosis and mitochondrial dysfunction. The specific IC50 values varied among different cell types, indicating selective toxicity towards cancerous cells while sparing normal cells .
Material Science Applications
In material science, this compound is utilized in the synthesis of polymeric materials and composites. Its ability to form stable bonds with various substrates makes it ideal for creating advanced materials with enhanced properties.
Table 2: Material Applications
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used as a monomer for creating copolymers |
| Coatings | Enhances adhesion and durability in coatings |
| Sensor Technology | Employed in the development of chemical sensors |
Case Study: Sensor Development
Research has demonstrated that polymers incorporating this compound show improved sensitivity and selectivity in detecting trace metals such as copper ions. These sensors operate based on changes in electrical conductivity upon metal ion interaction .
Environmental Applications
This compound also finds applications in environmental science, particularly in the detection and remediation of pollutants.
Case Study: Bisphenol A Detection
A study developed a pre-concentration method using N-butyl-modified materials for detecting bisphenol A (BPA) in water samples. The modified materials exhibited high selectivity and efficiency, allowing for trace-level detection of BPA, which is crucial for environmental monitoring .
Mechanism of Action
The mechanism of action of N-Butyl-4-(4-butylaminophenyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-({[(2-Chlorophenyl)formamido]methanethioyl}amino)-3,5-diiodobenzoic acid
- 2-({[(2-Bromophenyl)formamido]methanethioyl}amino)-3,5-diiodobenzoic acid
- 2-({[(2-Methylphenyl)formamido]methanethioyl}amino)-3,5-diiodobenzoic acid
Uniqueness
The unique combination of fluorine, iodine, and sulfur atoms in N-Butyl-4-(4-butylaminophenyl)aniline distinguishes it from similar compounds. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
N-Butyl-4-(4-butylaminophenyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its aniline structure with a butyl group attached to both the nitrogen and para position of the phenyl ring. Its molecular formula is , and it exhibits properties typical of aromatic amines, including potential toxicity and solubility issues.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-butylaniline and n-butyl bromide.
- Reaction Conditions : The reaction is usually conducted in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution.
- Purification : The product is purified via recrystallization or chromatography.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound:
- Case Study : A study on benzothiazole aniline derivatives demonstrated that similar compounds exhibited selective cytotoxicity against various cancer cell lines, including liver, breast, and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
| Compound | Cancer Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| L1 | Liver | 5.2 | Apoptosis induction |
| L2 | Breast | 7.8 | Caspase activation |
| L1Pt | Lung | 3.5 | DNA damage |
2. Antioxidant Properties
This compound also exhibits antioxidant activity, which can be crucial for reducing oxidative stress in cells:
- Research Findings : In vitro assays showed that derivatives of this compound could scavenge free radicals effectively, outperforming traditional antioxidants like butylated hydroxytoluene (BHT). The mechanism involved electron donation from the amine group, stabilizing free radicals .
| Compound | DPPH Scavenging Activity (%) at 10^-4 M |
|---|---|
| This compound | 65.21 |
| Ascorbic Acid | 71.93 |
| BHT | 25.23 |
3. Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented:
- Findings : Similar compounds inhibited the expression of pro-inflammatory markers such as COX-2 and TNF-alpha in cellular models exposed to lipopolysaccharides (LPS). This suggests that this compound may also possess anti-inflammatory capabilities .
Toxicological Considerations
Despite its promising biological activities, this compound may pose toxicity risks:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Butyl-4-(4-butylaminophenyl)aniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, nitrosoaniline derivatives (e.g., N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine) are synthesized using oxygen and nickel catalysts under controlled temperatures (60–80°C) in ethanol, achieving yields of 65–85% . Optimization includes selecting polar aprotic solvents (e.g., DMF), adjusting stoichiometric ratios of alkylating agents, and using inert atmospheres to minimize oxidation. Post-synthesis purification via column chromatography with silica gel (eluent: hexane/ethyl acetate) ensures >98% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic proton environments and alkyl chain integration. For example, ¹H NMR peaks near δ 6.5–7.5 ppm indicate aromatic protons, while δ 0.8–1.5 ppm corresponds to butyl groups . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 164.131 for similar structures) with <5 ppm error . Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Q. What are the stability considerations for storing this compound, and how does molecular structure influence degradation pathways?
- Methodological Answer : Store at -20°C in amber vials under nitrogen to prevent oxidation and photodegradation . The compound’s stability is influenced by electron-donating butyl groups, which reduce susceptibility to electrophilic attack. Degradation pathways include hydrolysis of the amine group under acidic conditions or oxidation to nitro derivatives. Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC monitoring are recommended .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular dynamics (MD) simulations be applied to predict the electronic properties and reaction kinetics of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity . MD simulations in explicit solvent models (e.g., water/ethanol) analyze conformational stability and solvation effects. For example, studies on aniline trications show that charge localization on nitrogen atoms increases susceptibility to nucleophilic attack, with decay pathways occurring via sub-picosecond relaxation from excited states .
Q. What experimental and computational approaches are used to resolve contradictions in reported degradation pathways of aromatic amines like this compound?
- Methodological Answer : Combine tandem mass spectrometry (MS/MS) with isotopic labeling to track fragment ions (e.g., m/z 77 for benzene rings) and identify intermediates . Computational studies compare activation energies of competing pathways (e.g., C-N bond cleavage vs. ring oxidation) using transition state theory. For instance, aniline derivatives decompose via two pathways: (1) benzene formation or (2) nitrogen-hydrogen bond rupture, with energy barriers differing by ~0.5 eV .
Q. How do soil properties and pumping speeds influence the vertical migration and interphase partitioning of this compound in contaminated environments?
- Methodological Answer : Column experiments with varying soil textures (clay vs. sand) and pumping rates (0.5–2.0 L/min) quantify adsorption coefficients (Kd) and retardation factors. Numerical models (e.g., HYDRUS-1D) simulate advection-dispersion dynamics, revealing that higher clay content increases Kd (5.2–8.7 L/kg) due to cation-π interactions with aromatic rings . Pumping speeds >1.5 L/min enhance vertical migration by reducing contact time with organic matter .
Q. What mechanistic insights explain the oxidative stress and apoptosis induced by aromatic amines in hepatic cells, and how can these be modeled in vitro?
- Methodological Answer : Primary hepatocyte cultures exposed to 0.1–1.0 mM aniline derivatives show dose-dependent ROS generation (measured via DCFH-DA fluorescence) and mitochondrial membrane depolarization (JC-1 assay) . Pathway analysis (Western blot) reveals upregulation of pro-apoptotic Bax and caspase-3. Co-treatment with antioxidants (e.g., N-acetylcysteine) or CYP450 inhibitors (e.g., ketoconazole) mitigates toxicity, confirming metabolic activation as a key step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
